molecular formula C5H8O B108688 2-Methylenetetrahydrofuran CAS No. 18137-88-7

2-Methylenetetrahydrofuran

Cat. No.: B108688
CAS No.: 18137-88-7
M. Wt: 84.12 g/mol
InChI Key: GCQZRSVHYPEACN-UHFFFAOYSA-N
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Description

2-Methylenetetrahydrofuran is a chemical compound that features a tetrahydrofuran ring attached to a methyl group. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agriculture, and materials science. The tetrahydrofuran ring is a five-membered ring containing four carbon atoms and one oxygen atom, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylenetetrahydrofuran can be synthesized through several methods. One common approach involves the alkylation of a nucleophilic center with a tetrahydrofuranylmethyl halide or sulfonate . This method, while effective, can be less convenient due to the multistep synthesis required for these chiral reagents.

Another method involves the esterification of tetrahydrofurfuryl alcohol with methacrylic acid or the transesterification of methyl methacrylate with tetrahydrofurfuryl alcohol . These reactions typically require acid catalysts and are conducted under controlled temperature conditions to ensure high yields.

Industrial Production Methods

Industrial production of tetrahydrofuranylmethyl often involves large-scale esterification processes. For instance, the esterification of methacrylic acid with tetrahydrofurfuryl alcohol is a widely used method. This process is typically carried out in the presence of acid catalysts and under specific temperature and pressure conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methylenetetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetrahydrofuranyl ketones, while reduction can produce tetrahydrofurfuryl alcohol .

Comparison with Similar Compounds

2-Methylenetetrahydrofuran can be compared with other similar compounds, such as:

The uniqueness of tetrahydrofuranylmethyl lies in its versatile chemical reactivity and wide range of applications across different fields.

Properties

CAS No.

18137-88-7

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

2-methylideneoxolane

InChI

InChI=1S/C5H8O/c1-5-3-2-4-6-5/h1-4H2

InChI Key

GCQZRSVHYPEACN-UHFFFAOYSA-N

SMILES

C=C1CCCO1

Canonical SMILES

C=C1CCCO1

Synonyms

Tetrahydro-2-methylene Furan;  Tetrahydro-2-methylenefuran; 

Origin of Product

United States

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